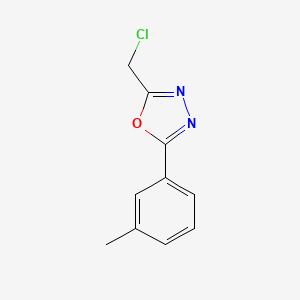
(Z)-4-(2-chloroanilino)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
The compound “(Z)-4-(2-chloroanilino)-4-oxobut-2-enoic acid” appears to be an organic compound containing a carboxylic acid group (-COOH), a ketone group (C=O), and a 2-chloroaniline group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 2-chloroaniline derivative with a 4-oxobut-2-enoic acid derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis1.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic ring (from the 2-chloroaniline group), a carbonyl group (C=O), and a carboxylic acid group (-COOH). These groups could potentially allow for various intermolecular interactions such as hydrogen bonding2.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including those typical of carboxylic acids (like esterification and amide formation) and those typical of ketones (like nucleophilic addition). The 2-chloroaniline group could potentially undergo electrophilic aromatic substitution3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could result in the compound being acidic. The compound is likely to be solid at room temperature5.Wissenschaftliche Forschungsanwendungen
Pharmacological Effects of Phenolic Compounds
Phenolic acids, such as Chlorogenic Acid (CGA), demonstrate a wide range of therapeutic roles including antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. CGA's ability to modulate lipid and glucose metabolism suggests potential applications in treating disorders like cardiovascular disease, diabetes, and obesity (M. Naveed et al., 2018).
Environmental Impact and Toxicology of Herbicides
Research on 2,4-D, a widely used herbicide, highlights the environmental and toxicological concerns associated with its use. Understanding the fate, accumulation, and low-level exposure impacts of such compounds is crucial for developing strategies to mitigate environmental and health risks (F. Islam et al., 2017).
Analytical Characterization of Environmental Contaminants
Mass spectrometry and other analytical methods are vital for characterizing environmental contaminants, including naphthenic acids and related compounds. These methods are essential for understanding the molecular distributions, sources, and transformations of such compounds in the environment (J. Headley et al., 2009).
Applications in Water and Wastewater Treatment
Zero Valent Iron (ZVI) and related materials show promise in water and wastewater treatment processes, including the degradation of pollutants through Fenton and Fenton-like processes. The performance of these materials can be influenced by factors such as pH, highlighting the importance of understanding their reactivity and stability under different conditions (F. Rezaei & D. Vione, 2018).
Safety And Hazards
As with any chemical compound, handling “(Z)-4-(2-chloroanilino)-4-oxobut-2-enoic acid” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information6.
Zukünftige Richtungen
The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical synthesis7.
Please note that this is a general analysis based on the structure of the compound and the functional groups present. For a more detailed and accurate analysis, specific experimental data and literature references are needed.
Eigenschaften
IUPAC Name |
(Z)-4-(2-chloroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGAQJUBGHWISG-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C\C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364332 | |
| Record name | F0777-0981 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid | |
CAS RN |
53616-16-3 | |
| Record name | NSC164967 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164967 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | F0777-0981 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)
![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)










